molecular formula C17H21N3O4 B2866788 N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903265-68-8

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2866788
CAS No.: 1903265-68-8
M. Wt: 331.372
InChI Key: GCJXRNOSPJRXRN-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves multiple steps, starting with the preparation of the isoxazole ring. The tert-butyl group is introduced to the isoxazole ring through a series of chemical reactions, including nitration, reduction, and cyclization. The tetrahydrofuran-3-yl group is then attached to the isoxazole ring via an ether linkage. The final step involves the formation of the isonicotinamide moiety through an amide bond formation reaction.

Chemical Reactions Analysis

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the tetrahydrofuran-3-yl group can be replaced by other functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The isoxazole ring and the tert-butyl group play crucial roles in the compound’s binding affinity and specificity. The tetrahydrofuran-3-yl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: This compound also features a tert-butyl group and an isoxazole ring but differs in its urea moiety.

    N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound has a similar isoxazole ring but includes a sulfonamide group instead of the tetrahydrofuran-3-yl group.

    N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide: This compound shares the tert-butyl and isoxazole features but has a chloroacetamide group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-17(2,3)13-9-15(24-20-13)19-16(21)11-4-6-18-14(8-11)23-12-5-7-22-10-12/h4,6,8-9,12H,5,7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJXRNOSPJRXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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